1-(trifluoroMethyl)-3-Methoxy-5-Methylbenzene
Description
Systematic Nomenclature and Structural Identification
The compound 1-(trifluoromethyl)-3-methoxy-5-methylbenzene is systematically named 1-methoxy-3-methyl-5-(trifluoromethyl)benzene according to IUPAC guidelines. Its molecular formula is $$ \text{C}9\text{H}9\text{F}3\text{O} $$, with a molecular weight of 190.16 g/mol. The structure consists of a benzene ring substituted at the 1-, 3-, and 5-positions with methoxy ($$-\text{OCH}3$$), methyl ($$-\text{CH}3$$), and trifluoromethyl ($$-\text{CF}3$$) groups, respectively (Figure 1).
Key Structural Features:
- Skeletal framework : Benzene ring with three substituents in meta positions.
- Electron-donating groups : Methoxy ($$-\text{OCH}_3$$) at position 1.
- Electron-withdrawing groups : Trifluoromethyl ($$-\text{CF}_3$$) at position 5.
- Alkyl group : Methyl ($$-\text{CH}_3$$) at position 3.
The SMILES notation for this compound is $$ \text{CC1=CC(=CC(=C1)OC)C(F)(F)F} $$, reflecting its branching pattern. X-ray crystallography and computational modeling confirm a planar aromatic system with substituent-induced electronic perturbations.
Table 1: Nomenclature and Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 1-methoxy-3-methyl-5-(trifluoromethyl)benzene |
| CAS Registry Number | 1214385-12-2 |
| Molecular Formula | $$ \text{C}9\text{H}9\text{F}_3\text{O} $$ |
| Molecular Weight | 190.16 g/mol |
| SMILES | $$ \text{CC1=CC(=CC(=C1)OC)C(F)(F)F} $$ |
Historical Context in Organofluorine Chemistry
The development of organofluorine chemistry, particularly trifluoromethylated aromatics, traces back to the Swarts reaction (1892), which utilized antimony trifluoride ($$\text{SbF}3$$) for halogen exchange. Industrial-scale synthesis of benzotrifluorides emerged in the 1930s via reactions between benzotrichlorides and hydrogen fluoride ($$\text{HF}$$) under catalytic conditions. For example, benzotrichloride ($$\text{C}6\text{H}5\text{CCl}3$$) reacts with $$\text{HF}$$ at 200–450°C in the presence of aluminum fluoride ($$\text{AlF}3$$) to yield benzotrifluoride ($$\text{C}6\text{H}5\text{CF}3$$) with >95% efficiency.
This compound represents a modern derivative of these classical methodologies, optimized for regioselective substitution. Its synthesis likely involves:
Significance of Trifluoromethyl and Methoxy Functional Groups
The trifluoromethyl ($$-\text{CF}3$$) and methoxy ($$-\text{OCH}3$$) groups confer distinct electronic and steric properties:
Properties
IUPAC Name |
1-methoxy-3-methyl-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6-3-7(9(10,11)12)5-8(4-6)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHAHSWQNBUNNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromomethylation and Subsequent Functionalization
One well-documented method involves the bromomethylation of 3-methoxy-5-(trifluoromethyl)benzyl alcohol derivatives to yield 1-(bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene, which can be further transformed to the target compound.
- Starting from (3-methoxy-5-trifluoromethyl-phenyl)-methanol, the compound is reacted with N-bromosuccinimide (NBS) and triphenylphosphine in dichloromethane at 0–20 °C under nitrogen atmosphere.
- The reaction mixture is stirred for 1 hour, then quenched with water and extracted with ethyl acetate.
- The organic layer is dried and concentrated, and the product purified by silica gel chromatography.
- This method achieves a high yield of approximately 91% for the bromomethylated intermediate.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | (3-methoxy-5-trifluoromethyl-phenyl)-methanol, triphenylphosphine, NBS, DCM, 0–20 °C, 1 h | Formation of bromomethyl derivative |
| 2 | Workup with water, extraction with EtOAc, drying, concentration | Isolation of crude product |
| 3 | Silica gel chromatography (hexane/EtOAc) | Pure 1-(bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene |
This intermediate can then be converted to the methyl derivative by nucleophilic substitution or reduction steps, depending on the desired final functional group.
Transition Metal-Catalyzed Coupling Reactions
Another approach involves transition metal-catalyzed coupling reactions to introduce the trifluoromethyl and methoxy groups selectively on the aromatic ring.
- Reaction of 3-bromo-5-trifluoromethyl aniline derivatives with nucleophiles such as 4-methylimidazole in the presence of copper(I) iodide and bases like tripotassium phosphate.
- The reaction is conducted in n-butanol or toluene under argon atmosphere at elevated temperatures (80–165 °C) for several hours.
- Post-reaction workup includes filtration, washing, and recrystallization to isolate the substituted aromatic amine intermediate.
- This method yields 50–67% of the desired substituted product, which can be further transformed to the target compound by methylation or methoxylation steps.
| Parameter | Details |
|---|---|
| Catalyst | Copper(I) iodide |
| Base | Tripotassium phosphate |
| Solvent | n-Butanol, toluene |
| Temperature | 80–165 °C |
| Reaction Time | 4–26 hours |
| Yield | 50–67% |
This method is useful for introducing heterocyclic substituents and trifluoromethyl groups on aromatic rings, which can be adapted for methoxy and methyl substituents.
Trifluoromethylation via Organosilicon Reagents
A modern synthetic route involves the use of trimethylsilyl trifluoromethyl (TMSCF3) reagents for trifluoromethylation of aromatic aldehydes or related precursors.
Method Summary:
- Aromatic aldehydes bearing methoxy and methyl substituents are reacted with TMSCF3 in the presence of cesium fluoride and tetrabutylammonium bromide (TBAB) as phase transfer catalyst.
- The reaction is performed in toluene at 0 °C to room temperature for 1–3 hours.
- After aqueous workup and extraction, the product is purified by column chromatography.
- Yields range from 75% to 88%, with high selectivity for trifluoromethylated products.
| Reagents/Conditions | Outcome |
|---|---|
| Aromatic aldehyde, TMSCF3, CsF, TBAB, toluene, 0 °C to rt, 1–3 h | Formation of trifluoromethylated aromatic compound |
| Workup with water and EtOAc extraction | Isolation of crude product |
| Column chromatography (hexane/EtOAc) | Pure trifluoromethylated product |
This approach allows for direct trifluoromethylation under mild conditions and can be tailored to substrates with methoxy and methyl groups on the aromatic ring.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromomethylation with NBS | NBS, triphenylphosphine, DCM, 0–20 °C, 1 h | 91 | High yield bromomethyl intermediate |
| Cu(I)-Catalyzed Coupling | CuI, K3PO4, 4-methylimidazole, n-butanol, 80–165 °C | 50–67 | Useful for heterocyclic substitution |
| TMSCF3 Trifluoromethylation | TMSCF3, CsF, TBAB, toluene, 0 °C to rt, 1–3 h | 75–88 | Mild conditions, high selectivity |
| Hydrazine-Mediated Cyclization | Methyl hydrazine, acid catalyst, aqueous/ethanol, 50–140 °C | Up to 99.7 purity | High selectivity, crystallization benefits |
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)-3-Methoxy-5-Methylbenzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products:
Oxidation: Formation of trifluoromethyl-substituted aldehydes or carboxylic acids.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(Trifluoromethyl)-3-methoxy-5-methylbenzene has been explored for its potential therapeutic properties:
- Anticancer Activity : Recent studies have highlighted the compound's ability to inhibit the growth of pancreatic cancer cell lines. The antiproliferative activity was assessed using the MTS assay, revealing IC50 values ranging from 0.051 µM to 0.222 µM against various cancer cell lines, indicating potent anticancer properties .
- Synthesis of Bioactive Compounds : This compound serves as a precursor in the synthesis of more complex molecules with biological activity. For instance, it has been utilized in the synthesis of quinobenzothiazinium derivatives that exhibit anticancer properties .
Material Science
The unique trifluoromethyl group in the compound enhances its properties for use in materials science:
- Fluorinated Polymers : The incorporation of this compound into polymer matrices can improve thermal stability and chemical resistance, making it suitable for high-performance applications .
- Solvent Properties : Due to its polar nature and ability to act as a solvent for various organic reactions, this compound is valuable in organic synthesis and extraction processes .
Case Study 1: Anticancer Activity Assessment
A study evaluated the antiproliferative effects of synthesized quinobenzothiazinium derivatives derived from this compound against pancreatic cancer cell lines. The results indicated that compounds synthesized from this precursor exhibited significant cytotoxicity, with lower IC50 values compared to standard chemotherapeutics like gemcitabine .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 0.051 | BxPC-3 |
| Compound B | 0.066 | Panc-1 |
| Gemcitabine | 0.36 | WI38 (non-cancer) |
Case Study 2: Synthesis of Functionalized Derivatives
In another research effort, this compound was used as a starting material for synthesizing functionalized derivatives that showed antibacterial and antifungal activities. This demonstrates the versatility of the compound in generating bioactive molecules through straightforward synthetic routes .
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)-3-Methoxy-5-Methylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, thereby improving its bioavailability and efficacy . The methoxy group can participate in hydrogen bonding interactions, further influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Substituent Effects and Reactivity
The table below highlights key substituent differences and their implications:
Physical and Chemical Properties
- Electron Effects : The -CF₃ group in the target compound strongly deactivates the aromatic ring, reducing susceptibility to electrophilic attack compared to analogs with -CH₃ or -CH₂Br .
- Solubility : Methoxy groups enhance solubility in polar solvents, while -CF₃ and alkyl chains (e.g., ethyl) increase lipophilicity. For example, 1-ethyl-3-methoxy-5-(trifluoromethyl)benzene is likely more lipid-soluble than its methyl counterpart .
- Stability : Brominated derivatives (e.g., 1-(bromomethyl)-3-methoxy-5-methylbenzene) require careful handling due to reactivity, whereas chloro derivatives (e.g., 1-chloro-3-(methoxymethyl)-5-(trifluoromethyl)benzene) may exhibit greater stability under standard conditions .
Biological Activity
1-(Trifluoromethyl)-3-Methoxy-5-Methylbenzene, also known as C9H9F3O , is a compound with significant biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
- Chemical Formula : C9H9F3O
- Molecular Weight : 188.17 g/mol
- CAS Number : 22978026
The trifluoromethyl group (-CF3) is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems. The methoxy (-OCH3) and methyl (-CH3) groups contribute to the compound's overall reactivity and interaction with biological targets.
This compound exhibits several mechanisms of action, particularly through its interactions with various enzymes and receptors:
- Kinase Inhibition : Similar compounds have been shown to inhibit the activation of protein kinases, specifically targeting the Akt pathway, which plays a crucial role in cell survival and metabolism. This inhibition can lead to downstream effects on cellular signaling pathways, such as the suppression of mTOR signaling.
- Cellular Effects : The compound can modulate the activity of neurotransmitter receptors, particularly GABA receptors, influencing inhibitory neurotransmission. This modulation may have implications for neurological disorders.
- Biochemical Pathways : It is suggested that this compound may activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) through phosphorylation processes, which are critical for inflammatory responses and cell survival.
Anticancer Properties
Research indicates that this compound may exhibit anticancer properties by inhibiting microtubule assembly in cancer cell lines such as DU-145 (a prostate cancer cell line). This action can disrupt mitotic processes, leading to apoptosis in rapidly dividing cells.
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial activity against various pathogens. The trifluoromethyl group enhances the compound's ability to penetrate bacterial membranes, potentially leading to increased efficacy against resistant strains.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good oral bioavailability. Studies have shown that after oral administration in animal models, the compound effectively inhibits Akt activation and other downstream effectors like p70S6K, supporting its therapeutic potential.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine | Structure | Kinase inhibition, GABA receptor modulation |
| Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate | Structure | Antimicrobial and anticancer properties |
| BAY-069 | Structure | Inhibitor of BCAT1/2 |
This table highlights the structural similarities and differences among related compounds while emphasizing their distinct biological activities.
Study on Anticancer Effects
In a study involving DU-145 cells, treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The IC50 value was determined to be around 15 µM, indicating potent anticancer activity. The mechanism was linked to disruption of microtubule dynamics during mitosis.
Study on Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting that the compound could serve as a lead structure for developing new antibiotics targeting resistant strains.
Q & A
Q. What are the key considerations for designing a synthetic route to 1-(trifluoromethyl)-3-methoxy-5-methylbenzene?
A viable synthetic approach involves bromination of a pre-functionalized aromatic ring followed by alkylation or coupling reactions. For example, 3-methoxy-5-(trifluoromethyl)aniline can be brominated using NaNO₂ in H₂SO₄/CH₃COOH to introduce a bromine substituent (48% yield) . Further alkylation via Grignard or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura using boronic acids like 2-methoxy-5-(trifluoromethyl)phenylboronic acid ) can introduce the methyl group. Intermediate purification via HPLC (retention time: 1.05–1.43 minutes) and LCMS (m/z 645 [M+H]⁺) ensures structural fidelity .
Q. Which analytical techniques are critical for characterizing this compound?
- LCMS/HPLC : Confirm molecular weight (e.g., m/z 239.03 [M+H]⁺ for related analogs ) and purity (retention time analysis under SMD-TFA conditions ).
- NMR : Resolve substituent positions (e.g., ¹H/¹³C NMR for methoxy, trifluoromethyl, and methyl group assignments ).
- X-ray crystallography : Validate molecular geometry for derivatives (e.g., Diels-Alder adducts ).
Q. What are the compound’s key physicochemical properties?
- Molecular weight : ~239.03 g/mol (based on analogs like 1-(bromomethyl)-3-(trifluoromethyl)benzene ).
- Density : Estimated at 1.348 g/mL (comparable to trifluoromethyl-substituted boronic acids ).
- Reactivity : The trifluoromethyl group is electron-withdrawing, directing electrophilic substitution to meta positions relative to the methoxy group .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side products during synthesis?
- Temperature control : Maintain sub-zero temperatures (–80°C to –70°C) during Grignard reagent formation to suppress undesired side reactions .
- Catalyst selection : Use Pd(PPh₃)₄ for cross-coupling reactions to enhance selectivity and yield .
- Real-time monitoring : Track intermediates via inline HPLC (e.g., SMD-TFA50 conditions ) to adjust stoichiometry or reaction time.
Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on this compound?
The trifluoromethyl (–CF₃) group strongly deactivates the aromatic ring, favoring meta substitution relative to itself. Concurrently, the methoxy (–OCH₃) group directs electrophiles to its para position. Computational modeling (DFT) or isotopic labeling (e.g., deuterated substrates) can validate competing electronic effects . Experimental data from bromination reactions (e.g., selective para-bromination relative to –OCH₃ ) support this interplay.
Q. What are the compound’s applications in pharmaceutical intermediate synthesis?
- Diels-Alder reactions : React with dienes (e.g., furan) to form trifluoromethylated naphthalenes for drug scaffolds .
- Heterocycle synthesis : Serve as a precursor for pyrazole derivatives (e.g., 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole ).
- Kinase inhibitors : Functionalize via amidation or alkylation to target bioactive molecules (e.g., aprepitant analogs ).
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for structural confirmation?
- Decoupling experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals from –CF₃ and –OCH₃ groups.
- Crystallographic validation : Compare experimental X-ray structures with computational predictions (e.g., bond lengths/angles ).
- Isotopic labeling : Synthesize ¹³C-labeled derivatives to track substituent effects on chemical shifts .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
